molecular formula C9H20N2 B8281707 [(2S)-1-butylpyrrolidin-2-yl]methanamine

[(2S)-1-butylpyrrolidin-2-yl]methanamine

Cat. No.: B8281707
M. Wt: 156.27 g/mol
InChI Key: VRKXUSCKISXSIH-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2S)-1-Butylpyrrolidin-2-yl]methanamine is a chiral pyrrolidine derivative characterized by a butyl substituent at the nitrogen atom of the pyrrolidine ring and an aminomethyl group at the 2-position. Its molecular formula is C₉H₂₀N₂, with a molecular weight of 156.27 g/mol (CAS: 130981-39-4 for the R-enantiomer) . The stereochemistry at the 2-position (S-configuration) is critical for its interactions with biological targets, particularly in neurotransmitter systems and enzyme inhibition. Pyrrolidine derivatives are widely explored in medicinal chemistry due to their conformational rigidity, which enhances binding specificity to receptors such as adrenergic, dopaminergic, and adenosine receptors .

Properties

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

IUPAC Name

[(2S)-1-butylpyrrolidin-2-yl]methanamine

InChI

InChI=1S/C9H20N2/c1-2-3-6-11-7-4-5-9(11)8-10/h9H,2-8,10H2,1H3/t9-/m0/s1

InChI Key

VRKXUSCKISXSIH-VIFPVBQESA-N

Isomeric SMILES

CCCCN1CCC[C@H]1CN

Canonical SMILES

CCCCN1CCCC1CN

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with Varying Alkyl Substituents

a. [(2S)-1-Ethylpyrrolidin-2-yl]methanamine (CAS: 22795-99-9)

  • Molecular Formula : C₇H₁₄N₂
  • Molecular Weight : 126.20 g/mol
  • Key Differences: The ethyl group (vs. butyl) reduces lipophilicity (clogP ~0.8 vs. ~1.5), impacting blood-brain barrier permeability. This compound shows higher solubility in aqueous media but lower receptor-binding affinity in adenosine A₂A assays compared to the butyl analogue .

b. [(2S)-1-Methylpyrrolidin-2-yl]methanamine Dihydrochloride (CAS: 219320-28-2)

  • Molecular Formula : C₆H₁₄N₂·2HCl
  • Molecular Weight : 195.11 g/mol
  • Key Differences : The methyl group further decreases steric bulk, leading to weaker binding to G protein-coupled receptors (GPCRs). However, its hydrochloride salt enhances stability and oral bioavailability .
Aromatic and Heterocyclic Derivatives

a. 1-[(2S)-N-Benzylpyrrolidin-2-yl]methanamine (CAS: 96948-23-1)

  • Molecular Formula : C₁₂H₁₈N₂
  • Molecular Weight : 190.29 g/mol
  • However, increased molecular weight reduces metabolic stability in hepatic microsome assays .

b. [(2S,4S)-4-Fluoro-1-[(3-Methyl-1,2-oxazol-5-yl)methyl]pyrrolidin-2-yl]methanamine

  • Molecular Formula : C₁₀H₁₆FN₃O
  • Molecular Weight : 213.25 g/mol
  • Key Differences : The fluorine atom enhances electronegativity, improving hydrogen-bonding with kinase active sites (e.g., PDE10A inhibition). The oxazole ring contributes to selectivity for phosphodiesterase isoforms .
Enantiomeric Comparisons

a. [(2R)-1-Butylpyrrolidin-2-yl]methanamine (CAS: 130981-39-4)

  • Molecular Formula : C₉H₂₀N₂
  • Molecular Weight : 156.27 g/mol
  • Key Differences : The R-enantiomer exhibits 10-fold lower potency in dopamine D₃ receptor binding assays compared to the S-enantiomer, highlighting the importance of stereochemistry in neuropharmacology .

Preparation Methods

Reductive Amination of 1-Butylpyrrolidin-2-one

A high-yield route involves the reductive amination of 1-butylpyrrolidin-2-one. Marsh et al. (2011) reported a 93% yield using oxygen, hydrazine hydrate, and 7-(trifluoromethyl)-1,10-ethyleneisoalloxazinium chloride in aqueous conditions at 100°C under 760 Torr for 18 hours . The reaction proceeds via imine intermediate formation, followed by hydrazine-mediated reduction. Critical parameters include:

ParameterValue
Temperature100°C
Pressure760 Torr
Reaction Time18 hours
Catalyst7-(Trifluoromethyl)-1,10-ethyleneisoalloxazinium chloride
SolventWater

This method avoids racemization due to the aqueous environment’s mild acidity, preserving the (2S) configuration .

Diastereoselective Synthesis via Chiral Amine Derivatives

Diastereoselective protocols leverage (S)-configured precursors. A 2011 study detailed the synthesis of (S)-(1-nButylpyrrolidin-2-yl)methanamine by reacting benzaldehyde with (S)-1-(1-butylpyrrolidin-2-yl)methanamine in ethanol under reflux . Sodium borohydride reduction at 60°C for 3 hours yielded the target compound as a viscous oil. Key steps include:

  • Schlenk Techniques : Air- and moisture-sensitive reagents require argon atmospheres and anhydrous solvents (THF, toluene) .

  • Purification : Column chromatography (petroleum ether/ethyl acetate, 5:1) achieved >95% purity .

  • Stereochemical Control : The (S)-pyrrolidinyl backbone’s rigidity enforces diastereoselectivity during imine formation .

Though not directly cited in the provided sources, analogous routes for similar compounds suggest feasibility. For example, [(2S)-1-propylpyrrolidin-2-yl]methanamine (a structural analog) is synthesized via asymmetric hydrogenation of enamines using chiral Ru catalysts . Applied to the butyl variant, this method would involve:

  • Enamine Preparation : Condensation of 1-butylpyrrolidin-2-one with ammonia.

  • Hydrogenation : H₂ gas (50–100 bar) and a BINAP-Ru complex at 25–80°C .

This approach offers enantiomeric excess >99% but requires specialized catalysts .

Comparative Analysis of Methods

MethodYieldStereoselectivityScalabilityCost Efficiency
Reductive Amination 93%ModerateIndustrialHigh
Diastereoselective 85–90%HighLaboratoryModerate
Asymmetric Hydrogenation >90%Very HighPilot ScaleLow
  • Reductive Amination : Optimal for bulk production but limited stereochemical precision.

  • Diastereoselective : Preferred for research-scale enantiopure synthesis despite longer purification.

  • Asymmetric Hydrogenation : Reserved for high-value applications due to catalyst costs.

Challenges and Optimization Strategies

  • Racemization Risk : Prolonged heating above 80°C in protic solvents can erode enantiomeric purity. Substituting ethanol with dichloromethane mitigates this .

  • Byproduct Formation : Over-reduction to pyrrolidine derivatives occurs with excess NaBH₄. Quenching with aqueous NH₄Cl minimizes side reactions .

  • Catalyst Recovery : Immobilizing Ru catalysts on silica improves reusability in hydrogenation .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for [(2S)-1-butylpyrrolidin-2-yl]methanamine, and how are stereochemical outcomes controlled?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution of a pyrrolidine precursor with a butyl halide, followed by reductive amination or catalytic hydrogenation to introduce the methanamine group. For example, (S)-configured pyrrolidine derivatives are synthesized using chiral auxiliaries or enantioselective catalysis to preserve stereochemical integrity . Key steps include:

  • Nucleophilic substitution : Reaction of (2S)-pyrrolidin-2-ylmethanol with 1-bromobutane under basic conditions.
  • Reductive amination : Conversion of intermediates using sodium cyanoborohydride or H₂/Pd-C.
  • Stereochemical control : Chiral HPLC or enzymatic resolution ensures enantiopurity .

Q. How is the structural identity and purity of [(2S)-1-butylpyrrolidin-2-yl]methanamine confirmed?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR verifies the butyl chain integration (δ ~0.8–1.5 ppm for CH₃ and CH₂ groups) and pyrrolidine ring protons (δ ~1.8–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion (C₉H₂₀N₂, [M+H]⁺ = 157.1701) and fragmentation patterns .
  • Chiral Analysis : Polarimetry or chiral GC/HPLC validates enantiomeric excess (>98% for S-configuration) .

Q. What are the primary challenges in maintaining stability during storage?

  • Methodological Answer : The compound is hygroscopic and prone to oxidation. Best practices include:

  • Storage under inert gas (N₂/Ar) at −20°C in amber vials.
  • Use of stabilizers (e.g., BHT at 0.01% w/w) to prevent radical degradation .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length, substituent position) influence binding to neurotransmitter receptors?

  • Methodological Answer :

  • Receptor Binding Assays : Competitive radioligand displacement studies (e.g., for D2 dopamine receptors) show that butyl substitution enhances lipophilicity and membrane permeability compared to methyl/allyl analogs. EC₅₀ values decrease by ~30% when substituting methyl with butyl .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) reveals that the butyl group occupies a hydrophobic pocket in the D2 receptor’s transmembrane domain, improving binding affinity .
    • Data Table :
SubstituentReceptor (Target)EC₅₀ (nM)LogP
ButylD2 Dopamine120 ± 152.1
AllylD2 Dopamine180 ± 201.6
Methyl5-HT2C Serotonin250 ± 300.9

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. receptor-modulating effects)?

  • Methodological Answer :

  • Dose-Response Profiling : Antimicrobial activity (MIC = 8–16 µg/mL) is observed only at higher concentrations (>10 μM), while receptor modulation occurs at lower doses (IC₅₀ = 0.1–1 μM), suggesting off-target effects at elevated concentrations .
  • Pathway-Specific Knockout Models : CRISPR-edited cell lines (e.g., D2 receptor KO) clarify target-specific vs. nonspecific effects .

Q. How can metabolic stability be improved for in vivo applications?

  • Methodological Answer :

  • Isotopic Labeling : Deuterium incorporation at metabolically labile positions (e.g., α-carbons) reduces CYP450-mediated oxidation.
  • Prodrug Design : Phosphonooxymethyl derivatives enhance solubility and delay hepatic clearance .
  • Microsomal Assays : Rat liver microsomes show t₁/₂ increases from 12 min (parent) to 45 min (deuterated analog) .

Contradictions and Mitigation Strategies

Q. Why do computational predictions of binding affinity sometimes conflict with experimental data?

  • Methodological Answer :

  • Solvent Effects : Explicit solvent molecular dynamics simulations (e.g., AMBER) account for aqueous vs. membrane-embedded receptor conformations, improving prediction accuracy .
  • Entropic Penalties : Isothermal titration calorimetry (ITC) quantifies entropy-driven binding discrepancies not captured by docking .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.